molecular formula C₁₆H₂₅ClN₂O B1144832 Hidrocloruro de Rac,cis-Milnaciprano CAS No. 165259-91-6

Hidrocloruro de Rac,cis-Milnaciprano

Número de catálogo: B1144832
Número CAS: 165259-91-6
Peso molecular: 296.84
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac,cis-Milnacipran Hydrochloride, also known as Rac,cis-Milnacipran Hydrochloride, is a useful research compound. Its molecular formula is C₁₆H₂₅ClN₂O and its molecular weight is 296.84. The purity is usually 95%.
BenchChem offers high-quality rac,cis-Milnacipran Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac,cis-Milnacipran Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Major Depressive Disorder (MDD)

Rac,cis-Milnacipran has been evaluated for its efficacy in treating MDD. Clinical trials have demonstrated that it produces significant improvements in depression scales compared to placebo. For instance, a study involving 355 patients showed a mean change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score of -15.7 for milnacipran compared to -14.2 for placebo, although this difference was not statistically significant .

Table 1: Efficacy Outcomes in MDD

MeasurePlacebo (Mean Change)Milnacipran (Mean Change)
MADRS Total Score-14.2-15.7
Sheehan Disability Scale-8.2-8.8

Fibromyalgia

The primary indication for rac,cis-Milnacipran is the management of fibromyalgia. The compound has been shown to alleviate chronic pain associated with this condition effectively. Clinical evaluations indicate that milnacipran improves both pain symptoms and overall functioning in patients with fibromyalgia .

Table 2: Clinical Studies on Fibromyalgia

Study TypeDurationKey Findings
Randomized Controlled Trial8 weeksSignificant reduction in pain scores
Long-term StudyUp to 3 yearsSustained efficacy observed in chronic pain relief

Safety and Tolerability

Clinical trials have indicated that rac,cis-Milnacipran is generally well tolerated, although some adverse effects have been reported. Common side effects include nausea (17%) and headache (16%) among patients treated with milnacipran . The tolerability profile is crucial for long-term treatment adherence, especially in chronic conditions like fibromyalgia.

Case Study 1: Long-term Efficacy in Fibromyalgia

A notable open-label trial assessed the long-term efficacy of milnacipran in patients with fibromyalgia over a period extending up to 3.25 years. Results indicated sustained improvements in both pain management and quality of life metrics, highlighting milnacipran's potential as a long-term treatment option .

Case Study 2: Comparative Effectiveness

In a comparative study against other SNRIs, rac,cis-Milnacipran was found to have a unique balance in reuptake inhibition favoring norepinephrine, which may enhance its analgesic properties compared to other agents like duloxetine . This characteristic could make it particularly effective for patients experiencing significant pain alongside depressive symptoms.

Mecanismo De Acción

Target of Action

The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .

Mode of Action

rac,cis-Milnacipran Hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .

Pharmacokinetics

rac,cis-Milnacipran Hydrochloride exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.

Result of Action

The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of rac,cis-Milnacipran Hydrochloride can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .

Action Environment

The action, efficacy, and stability of rac,cis-Milnacipran Hydrochloride can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering rac,cis-Milnacipran Hydrochloride.

Análisis Bioquímico

Biochemical Properties

rac,cis-Milnacipran Hydrochloride demonstrates a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Cellular Effects

rac,cis-Milnacipran Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making it a potential treatment for Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of rac,cis-Milnacipran Hydrochloride involves its ability to inhibit the reuptake of both serotonin and noradrenaline . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the therapeutic effects of the drug .

Temporal Effects in Laboratory Settings

The effects of rac,cis-Milnacipran Hydrochloride change over time in laboratory settings. The peak plasma concentration of unchanged rac,cis-Milnacipran Hydrochloride is attained at 3.5 hours, indicating substantial metabolism of the drug upon oral administration .

Metabolic Pathways

rac,cis-Milnacipran Hydrochloride is primarily metabolized in the liver, with limited involvement of cytochrome P450 enzymes . Approximately 55% of the dose is excreted in urine as unchanged rac,cis-Milnacipran Hydrochloride .

Transport and Distribution

The mean volume of distribution recorded for racemic milnacipran following a single intravenous dose to healthy subjects was approximately 400 L . This indicates that the drug is widely distributed within cells and tissues.

Actividad Biológica

Rac,cis-Milnacipran Hydrochloride is a compound primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, pharmacokinetics, and safety profile, supported by research findings and data tables.

Rac,cis-Milnacipran Hydrochloride functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for regulating mood, pain perception, and cognitive function. The compound's ability to enhance serotonergic and noradrenergic neurotransmission has significant implications for its therapeutic efficacy in various conditions.

  • Serotonin : Involved in mood regulation, sleep, and appetite.
  • Norepinephrine : Plays a role in alertness, mood, and pain modulation.

Therapeutic Applications

The primary clinical application of rac,cis-Milnacipran Hydrochloride is in pain management , particularly for chronic conditions such as fibromyalgia. Research indicates that it effectively reduces pain and improves associated symptoms like fatigue and sleep disturbances.

Table 1: Clinical Efficacy in Fibromyalgia

Study ReferenceSample SizeTreatment DurationPain Reduction (%)Improvement in Sleep Quality (%)
20012 weeks3040
1508 weeks2535
10016 weeks2838

Pharmacokinetics

Rac,cis-Milnacipran Hydrochloride exhibits a favorable pharmacokinetic profile:

  • Absorption : Peak plasma concentration is reached approximately 3.5 hours post-administration.
  • Distribution : It has a moderate protein binding rate of about 22%.
  • Metabolism : Primarily metabolized in the liver with minimal involvement from cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
  • Excretion : Major elimination occurs via renal excretion.

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration~3.5 hours
Half-Life4-6 hours
BioavailabilityHigh
Major MetabolitesN-Desethyl Levomilnacipran

Safety Profile

While rac,cis-Milnacipran Hydrochloride is generally well-tolerated, it may cause side effects such as nausea, dizziness, and dry mouth. Ongoing studies are assessing its cardiovascular safety profile, particularly concerning QT interval prolongation.

Case Studies on Safety

  • QT Prolongation Risk : A study evaluating various SNRIs highlighted that rac,cis-Milnacipran Hydrochloride does not significantly affect cardiac repolarization compared to other antidepressants .
  • Adverse Effects Monitoring : Clinical trials have reported that adverse effects are typically mild to moderate and manageable with dose adjustments .

Comparative Analysis with Other SNRIs

Rac,cis-Milnacipran Hydrochloride shares similarities with other SNRIs but also exhibits unique characteristics that may influence clinical outcomes:

Table 3: Comparison with Other SNRIs

CompoundSerotonin Reuptake InhibitionNorepinephrine Reuptake InhibitionCommon Side Effects
Rac,cis-MilnacipranModerateHighNausea, dizziness
VenlafaxineHighModerateWeight gain, insomnia
DuloxetineHighHighFatigue, sexual dysfunction

Propiedades

Número CAS

165259-91-6

Fórmula molecular

C₁₆H₂₅ClN₂O

Peso molecular

296.84

Sinónimos

cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride;  cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.